molecular formula C24H24FN3O B2770041 1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine CAS No. 2415554-42-4

1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine

Cat. No.: B2770041
CAS No.: 2415554-42-4
M. Wt: 389.474
InChI Key: GNXPGLXBEAGCMU-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine intermediate with diphenylmethyl halides under basic conditions.

    Attachment of the pyridine moiety: The final step could involve the acylation of the piperazine with 3-fluoro-5-methylpyridine-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Lacks the pyridine moiety.

    4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazine: Lacks the diphenylmethyl group.

    1-(Diphenylmethyl)-4-(pyridine-2-carbonyl)piperazine: Lacks the fluoro and methyl substituents on the pyridine ring.

Uniqueness

1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is unique due to the presence of both the diphenylmethyl and the substituted pyridine moieties, which might confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-fluoro-5-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c1-18-16-21(25)22(26-17-18)24(29)28-14-12-27(13-15-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXPGLXBEAGCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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